molecular formula C12H9BrN2O2S B376883 3-(2-Aminothiazol-4-yl)-2h-chromen-2-one CAS No. 61636-28-0

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one

Cat. No. B376883
CAS RN: 61636-28-0
M. Wt: 244.27g/mol
InChI Key: ABPCYGDHBSSVKC-UHFFFAOYSA-N
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Description

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one is a chemical compound with the molecular formula C12H8N2O2S . It has a molecular weight of 244.27 g/mol . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound and its derivatives is often achieved through the Hantzsch reaction . This involves the use of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one and thiourea derivatives .


Molecular Structure Analysis

The molecular structure of this compound has been established by X-ray structural analysis . The compound has a 2D structure and a 3D conformer . The InChI string for the compound is InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H, (H2,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.27 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . The compound is a hydrogen bond donor .

Scientific Research Applications

  • Synthesis and Derivatives : A study by Sukdolak et al. (2006) detailed the synthesis of aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one, which are prepared using the Hantzsch reaction. These derivatives possess groups with biological activity and are obtained in high yield (Sukdolak et al., 2006).

  • Antimicrobial, Antifungal, and Antimalarial Activity : Shah et al. (2016) synthesized novel derivatives of this compound and screened them for antimicrobial, antifungal, and antimalarial activities. They found that these derivatives exhibited potential activity in these areas (Shah et al., 2016).

  • Anticancer Potential : Ambati et al. (2017) conducted a study on the synthesis of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives as potential anticancer agents. They found moderate cytotoxic activity against various cancer cell lines (Ambati et al., 2017).

  • Multi-Component Synthesis : Ramagiri and Vedula (2014) reported a highly efficient one-pot, three-component synthesis method for certain derivatives of this compound (Ramagiri & Vedula, 2014).

  • Cytotoxicity Studies : Shankar et al. (2017) synthesized urea derivatives of 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one and evaluated them for anti-microbial activity and cytotoxicity, finding promising results in these areas (Shankar et al., 2017).

  • Environmental-Friendly Synthesis : Srikrishna and Dubey (2014) developed environmentally benign conditions for the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, a derivative of the compound, emphasizing mild reaction conditions and good yields (Srikrishna & Dubey, 2014).

Biochemical Analysis

Biochemical Properties

3-(2-Aminothiazol-4-yl)-2h-chromen-2-one plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound has been found to bind to DNA, thereby affecting gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to inhibit kinases is particularly noteworthy, as these enzymes are critical regulators of cell signaling pathways. By inhibiting kinase activity, this compound can disrupt aberrant signaling in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . These metabolic processes are crucial for the compound’s elimination and can influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, its distribution within cells is influenced by its ability to bind to intracellular proteins and organelles, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and modulates gene expression . It also accumulates in the cytoplasm, where it can interact with various signaling proteins and enzymes . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are still being investigated, but they are believed to play a key role in its therapeutic effects.

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-12-14-9(6-17-12)8-5-7-3-1-2-4-10(7)16-11(8)15/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPCYGDHBSSVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(2-Aminothiazol-4-yl)-2H-chromen-2-one in the context of the study?

A1: this compound serves as a crucial starting material for synthesizing novel coumarinylimidazo[2,1-b]thiazole derivatives in this study []. The researchers aimed to investigate the in vitro cytotoxic activity of these derivatives against various cancer cell lines.

Q2: What modifications were made to the this compound structure, and what was the rationale behind them?

A2: The researchers first treated this compound with phenacyl bromides. Subsequently, they employed Vilsmeier–Haack and Knoevenagel condensation reactions to introduce diverse substituents onto the core structure []. This approach aimed to explore structure-activity relationships (SAR) and identify derivatives with improved cytotoxic activity against specific cancer cell lines.

Q3: Were there any notable findings regarding the structure-activity relationship (SAR) of the synthesized derivatives?

A3: Yes, the study identified some key SAR trends. For instance, compound 4d, featuring specific substituents on the coumarinylimidazo[2,1-b]thiazole scaffold, exhibited broad-spectrum activity against MCF-7, HepG2, and HeLa cancer cell lines []. This finding suggests that those particular substituents contribute significantly to the compound's cytotoxic potential.

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